molecular formula C9H18Cl2N4 B2461709 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride CAS No. 2580225-66-5

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride

Cat. No.: B2461709
CAS No.: 2580225-66-5
M. Wt: 253.17
InChI Key: DBJOZKBWNLWFPQ-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride is a chemical compound with the molecular formula C9H16N4. It is a derivative of piperidine and triazole, which are both significant in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride typically involves the reaction of piperidine derivatives with triazole compounds. One common method is the use of “Click” chemistry, which involves the cycloaddition of azides and alkynes to form triazoles. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7;;/h7,10H,2-6H2,1H3,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJOZKBWNLWFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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